L-Thio-AP4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Thio-AP4 can be synthesized from protected vinylglycine. The synthesis involves several steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the desired compound . The reaction conditions typically involve the use of specific reagents and solvents to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve scaling up the reactions, optimizing conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Thio-AP4 undergoes various chemical reactions, including:
Oxidation: The thiophosphonate group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
L-Thio-AP4 has several scientific research applications, including:
Wirkmechanismus
L-Thio-AP4 exerts its effects by acting as an agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are involved in modulating neurotransmitter release and synaptic plasticity . The compound binds to the receptor sites, stabilizing their active conformation and enhancing their activity. This interaction leads to various downstream effects, including the modulation of synaptic transmission and potential neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-AP4 (L-2-amino-4-phosphonobutyric acid): A similar compound that also acts as an agonist for group III metabotropic glutamate receptors.
DMPT (L-2-amino-4-(hydroxy)phosphinylbutyric acid): Another related compound with similar receptor activity but lower potency compared to L-Thio-AP4.
Uniqueness of this compound
This compound is unique due to its higher potency as an agonist for group III metabotropic glutamate receptors compared to similar compounds like L-AP4 and DMPT . This increased potency is attributed to its stronger second acidity, which enhances its binding affinity to the receptor sites .
Eigenschaften
Molekularformel |
C4H10NO4PS |
---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
(2S)-2-amino-4-dihydroxyphosphinothioylbutanoic acid |
InChI |
InChI=1S/C4H10NO4PS/c5-3(4(6)7)1-2-10(8,9)11/h3H,1-2,5H2,(H,6,7)(H2,8,9,11)/t3-/m0/s1 |
InChI-Schlüssel |
SBYYVZHQFAJJDQ-VKHMYHEASA-N |
Isomerische SMILES |
C(CP(=S)(O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CP(=S)(O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.